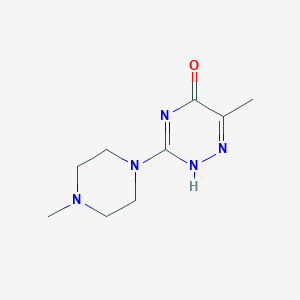![molecular formula C17H25N3O2 B256017 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学研究应用
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, depression, and anxiety. This compound has been shown to improve cognitive function, enhance memory, and reduce inflammation in animal models of these disorders. Additionally, 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been investigated for its potential use in the treatment of pain and addiction.
作用机制
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These pathways are involved in synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been shown to have various biochemical and physiological effects in animal models. For example, this compound has been found to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. Additionally, 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and investigate its role in various biological processes. However, one limitation of using 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide is its relatively short half-life, which may require frequent dosing in animal models.
未来方向
There are several future directions for the study of 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide. One area of research is the development of more potent and selective α7 nAChR agonists. Additionally, the therapeutic potential of 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide in various neurological and psychiatric disorders should be further investigated in clinical trials. Finally, the role of the α7 nAChR in pain and addiction should be explored using 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide as a tool compound.
合成方法
The synthesis of 4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide involves the reaction of 1-propyl-1H-benzimidazole-2-amine with 4-hydroxy-N-(2-chloroethyl)pentanamide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
产品名称 |
4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide |
|---|---|
分子式 |
C17H25N3O2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
4-hydroxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H25N3O2/c1-3-12-20-15-7-5-4-6-14(15)19-16(20)10-11-18-17(22)9-8-13(2)21/h4-7,13,21H,3,8-12H2,1-2H3,(H,18,22) |
InChI 键 |
DRRSEVKWTJSYSX-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)CCC(C)O |
规范 SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)CCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)

![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)


![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)

![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)
